molecular formula C8H5ClN4 B8230316 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile

Cat. No.: B8230316
M. Wt: 192.60 g/mol
InChI Key: IOGMZKVKQRYDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile is a chemical compound with the molecular formula C₈H₅ClN₄. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropyrrolo and triazinyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile involves several steps. One common synthetic route includes the reaction of 4-chloropyrrole with a triazine derivative under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of substituted compounds .

Scientific Research Applications

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile can be compared with other similar compounds, such as:

    2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid: This compound has a similar structure but includes a propanoic acid group instead of an acetonitrile group.

    Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the pyrrolo and triazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c9-8-7-2-1-6(3-4-10)13(7)12-5-11-8/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGMZKVKQRYDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C1)C(=NC=N2)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.